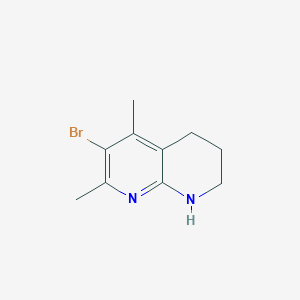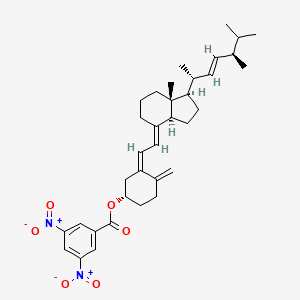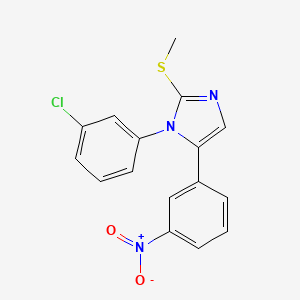![molecular formula C17H12FNO3S2 B2470169 [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate CAS No. 329778-38-3](/img/structure/B2470169.png)
[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as TFPB, often involves reactions with various nucleophiles and electrophiles . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of TFPB includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives like TFPB are diverse. For instance, the Gewald reaction is a common method for synthesizing aminothiophene derivatives . This reaction involves a condensation process between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Applications De Recherche Scientifique
Polymer and Material Science
Activation of Polymeric Carriers : 4-Fluorobenzenesulfonyl chloride, a compound related to 4-fluorobenzenesulfonate, is used for activating hydroxyl groups of polymeric carriers. This enables the covalent attachment of biologicals to solid supports like microspheres and hollow fibers. Such activated supports find applications in therapeutic and bioselective separation processes (Chang, Gee, Smith, & Lake, 1992).
Nonlinear Optical Properties : Synthesized thienyl-substituted pyridinium salts, which include thiophene moieties, show potential in nonlinear optical applications. These compounds demonstrate significant second-order nonlinear optical properties, making them useful in areas like optoelectronic devices and photonic systems (Li et al., 2012).
Antimicrobial and Antifungal Applications
Antibacterial and Antifungal Agents : Novel compounds combining thiophene and benzimidazole or 1,2,4-triazole show promising antibacterial and antifungal activities. These derivatives exhibit significant action against bacterial strains and fungi, highlighting their potential as antimicrobial agents (Mabkhot et al., 2017).
Synthesis for Antimicrobial Evaluation : Thiophene Schiff base derivatives have been synthesized and evaluated as potential antibacterial agents. These compounds, through their interaction with bacterial protein receptors, exhibit notable antibacterial properties (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Chemical Sensing and Environmental Applications
Detection of Hazardous Compounds : Novel fluorescent probes, incorporating thiophene structures, have been developed for the detection of hazardous thiophenols in environmental samples and living cells. Such probes are crucial for monitoring environmental pollutants (Ren et al., 2020).
Aniline Sensing : Thiophene-substituted 1,3,4-oxadiazoles have been studied for their potential in aniline sensing via fluorescence quenching methods. Their application in detecting aniline, a toxic industrial chemical, is significant for environmental monitoring (Naik, Khazi, & Malimath, 2018).
Corrosion Inhibition
- Corrosion Inhibitor for Mild Steel : A thiophene Schiff base has been identified as an effective corrosion inhibitor for mild steel in acidic environments. Such compounds are important for protecting industrial materials against corrosion (Daoud et al., 2014).
Propriétés
IUPAC Name |
[4-(thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3S2/c18-13-3-9-17(10-4-13)24(20,21)22-15-7-5-14(6-8-15)19-12-16-2-1-11-23-16/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCWKJLIFBXCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2470087.png)

![2,6-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2470091.png)

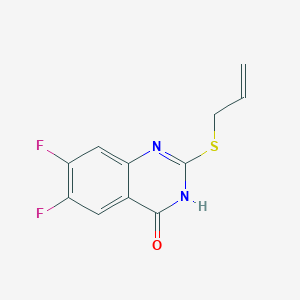
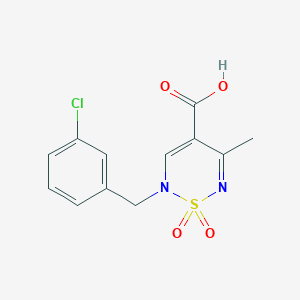
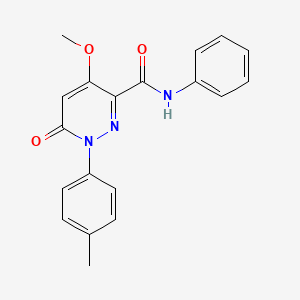
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 5-bromothiophene-2-carboxylate](/img/structure/B2470100.png)
![3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2470101.png)
